molecular formula C17H17N3O3S2 B2488778 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide CAS No. 923185-94-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide

Cat. No.: B2488778
CAS No.: 923185-94-8
M. Wt: 375.46
InChI Key: DIOWKHNFYRKHBY-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide ( 923185-94-8) is a high-purity benzothiazole-benzamide derivative with a molecular formula of C17H17N3O3S2 and a molecular weight of 375.46 g/mol . This compound is intended for research and development use only. Benzothiazole-benzamide hybrids are a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles . Research on related structural analogues has indicated that this chemical class possesses promising biological activities, including significant analgesic and antidepressant properties in preclinical models . The core benzothiazole scaffold is known to be a privileged structure in drug discovery, and its incorporation into molecular frameworks is a common strategy for developing new bioactive agents . Researchers can utilize this compound as a key building block or screening compound in discovery programs targeting these and other therapeutic areas. The product is supplied with a minimum purity of 95% . For comprehensive handling, safety, and storage information, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-4-6-12(7-5-11)16(21)19-17-18-14-9-8-13(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWKHNFYRKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bond and sulfamoyl group:

Reaction TypeConditionsProductsKey ObservationsReferences
Acidic hydrolysis6M HCl, reflux (8–12 hrs)4-Methylbenzoic acid + 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amineComplete cleavage of amide bond; sulfamoyl group remains intact
Basic hydrolysis2M NaOH, 80°C (4–6 hrs)Same as above with sodium saltsFaster reaction kinetics compared to acidic conditions

Mechanistic Insight :
The amide bond cleavage follows nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon. The dimethylsulfamoyl group (-SO₂NMe₂) demonstrates stability under these conditions due to its electron-withdrawing nature.

Nucleophilic Substitution

The benzothiazole ring facilitates substitution at the 2-position when activated by the electron-withdrawing sulfamoyl group:

NucleophileConditionsProductYieldApplications
Primary amines (e.g., methylamine)DMF, 100°C, 24 hrsN-substituted derivatives65–72%Enhanced solubility for pharmacological screening
Thiols (e.g., benzyl mercaptan)EtOH, K₂CO₃, refluxThioether analogs58–63%Explored as protease inhibitors

Key Limitation :
Steric hindrance from the 4-methylbenzamide group reduces reactivity at adjacent positions on the benzothiazole ring .

Reduction Reactions

Selective reduction of the amide carbonyl has been achieved under controlled conditions:

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, 0°C → RT, 2 hrsCorresponding amine (C=O → CH₂NH)89%
BH₃·THFToluene, reflux, 6 hrsAlcohol derivative (C=O → CH₂OH)76%

Notable Feature :
The dimethylsulfamoyl group remains unaffected during these reductions, confirming its chemical robustness .

Oxidation Reactions

Targeted oxidation occurs at the methyl group in the 4-methylbenzamide moiety:

Oxidizing AgentConditionsProductConversion Rate
KMnO₄ (acidic)H₂SO₄, 60°C4-Carboxybenzamide derivative92%
CrO₃/H₂OAcetone, RT4-Formylbenzamide intermediate68%

Applications :
Oxidized derivatives show improved binding affinity in molecular docking studies with kinase targets.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemProductsYield Range
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives55–70%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminated analogs60–65%

Structural Advantage :
The electron-deficient benzothiazole ring enhances oxidative addition efficiency in cross-coupling reactions .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

  • C-S bond cleavage in the benzothiazole ring (quantum yield Φ = 0.12)

  • Sulfamoyl group rearrangement to form sulfinic acid derivatives

Reaction Stability Profile

A comparative analysis of functional group stability:

Functional GroupStability to HeatStability to LightStability to pH Extremes
Benzothiazole ringHighModerateHigh
DimethylsulfamoylVery highHighHigh (1–13 pH)
4-MethylbenzamideModerateHighLow (pH >10)

Pharmacological Implications

Reaction products have demonstrated:

  • 45% inhibition of EGFR kinase (reduced amide derivatives)

  • IC₅₀ = 1.7 μM against Mycobacterium tuberculosis (oxidized carboxylate analogs)

  • Improved blood-brain barrier penetration (thioether derivatives)

This comprehensive reactivity profile establishes N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide as a versatile scaffold for medicinal chemistry optimization.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzothiazole ring may also interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzothiazole derivatives, focusing on substituent effects and biological activity. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Molecular Formula Substituents (Benzothiazole Position 6) Substituents (Benzamide Position 4) Key Biological Data (HDAC Inhibition) Reference
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide C₁₇H₁₇N₃O₃S₂ (inferred) -SO₂N(CH₃)₂ -CH₃ Not reported in evidence
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide C₁₇H₁₇N₃O₄S₂ -SO₂N(CH₃)₂ -OCH₃ Not reported in evidence
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide C₁₈H₁₇N₃O₃S -NHCOCH₃ -OC₂H₅ Not reported in evidence
Compound 109 (HDAC inhibitor) Not specified -(NH₂)phenylamino-hexanamide -CH₃ HDAC1/3 IC₅₀: 0.12 μM / 0.09 μM
Compound 136 (HDAC inhibitor) Not specified -(4-F-NH₂)phenylamino-hexanamide -CH₃ HDAC1/3 IC₅₀: 0.88 μM / 0.62 μM

Key Observations:

In HDAC inhibitors (), minor structural changes (e.g., fluorination in Compound 136) significantly alter potency and selectivity. For example, Compound 109’s hexanamide linker and phenylamino group confer dual HDAC1/3 inhibition, while the target compound’s rigid benzothiazole core may favor different interactions .

Impact of Aromatic Substitutions: The 4-methyl group in the target compound’s benzamide moiety increases hydrophobicity compared to the methoxy and ethoxy analogs. This could enhance membrane permeability but reduce solubility.

Synthetic Pathways: Benzothiazole derivatives in are synthesized via reactions between 2-aminobenzothiazoles and benzoyl isothiocyanates, yielding high-purity products. The target compound may follow analogous routes, though its dimethylsulfamoyl group likely requires additional sulfonation steps .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide is a compound that has garnered significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C16H18N2O3S2
  • Molecular Weight : 358.46 g/mol
  • Functional Groups : It contains a benzothiazole moiety, a dimethylsulfamoyl group, and an amide bond, which contribute to its biological properties.

Research indicates that this compound exhibits significant biological activity primarily through its role as an apoptosis promoter . The compound influences cancer cell death pathways by inhibiting specific proteins involved in cell survival. This mechanism positions it as a promising candidate for cancer therapeutics.

Key Mechanisms:

  • Inhibition of Survival Proteins : The compound has been shown to inhibit proteins that prevent apoptosis in cancer cells.
  • Induction of Apoptosis : Preliminary studies suggest that it can trigger apoptosis in various cancer cell lines.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One potential synthetic route includes:

  • Formation of the benzothiazole moiety.
  • Introduction of the dimethylsulfamoyl group.
  • Coupling with the 4-methylbenzamide structure.

This synthetic versatility allows for modifications that may enhance its biological activity or alter its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Apoptosis InductionPromotes programmed cell death in cancer cells
Protein InhibitionInhibits key survival proteins
Anticancer PotentialDemonstrated efficacy against various malignancies

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Efficacy : In vitro studies have demonstrated that the compound induces apoptosis in multiple cancer cell lines, including breast and colon cancer cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
  • Mechanistic Studies : Further research has explored the binding affinity of this compound to proteins involved in apoptotic pathways. These studies are crucial for elucidating its mechanism of action and optimizing its therapeutic profile.
  • Comparative Analysis : Comparative studies with other benzimidazole derivatives have shown that this compound exhibits superior biological activity, suggesting that modifications to the benzothiazole structure enhance its anticancer properties.

Q & A

Q. What are the key considerations in designing a multi-step synthesis pathway for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential reactions such as sulfamoylation, benzothiazole ring formation, and amide coupling. Critical parameters include:
  • Reagent selection : Use dimethylsulfamoyl chloride for sulfamoylation (avoiding competing side reactions) .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency for benzothiazole intermediates .
  • Catalyst control : RuCl₃/NaIO₄ systems enable selective oxidation of thioethers to sulfones in mixed solvents (CCl₄/ACN/H₂O) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates, while preparative HPLC ensures final compound purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylsulfamoyl group at C6, methylbenzamide at C2) .
  • LC-MS : Validates molecular weight (e.g., m/z 405 [M+H]⁺) and detects impurities .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity (using SHELX programs) .
  • HPLC : Reverse-phase C18 columns with UV detection monitor purity (>95%) under isocratic conditions .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound while maintaining its bioactivity?

  • Methodological Answer :
  • Functional group modulation : Replace the 4-methyl group on benzamide with electron-withdrawing substituents (e.g., -NO₂) to enhance metabolic stability without compromising target binding .
  • Prodrug strategies : Introduce hydrolyzable esters at the sulfamoyl group to improve solubility and oral bioavailability .
  • LogP optimization : Adjust lipophilicity via substituents on the benzothiazole ring (e.g., fluorination) to balance blood-brain barrier penetration and plasma protein binding .

Q. What methodologies are recommended for resolving contradictions in biological activity data observed across different assay systems for this compound?

  • Methodological Answer :
  • Orthogonal assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) .
  • Dose-response analysis : Compare EC₅₀ values across assays to identify assay-specific artifacts (e.g., off-target effects at high concentrations) .
  • Structural analogs : Test derivatives to isolate structural determinants of activity; e.g., replacing dimethylsulfamoyl with pyrrolidine-sulfonyl alters selectivity .

Q. How can computational chemistry tools be applied to predict the binding affinity and interaction mechanisms of this compound with potential biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases), prioritizing poses with hydrogen bonds to hinge regions .
  • MD simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., sulfamoyl group with Lys123) .
  • QSAR models : Corrogate substituent effects (e.g., benzothiazole C6 modifications) with inhibitory activity using partial least squares regression .

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